(~13~C_6_)Benzenesulfonamide

Descripción

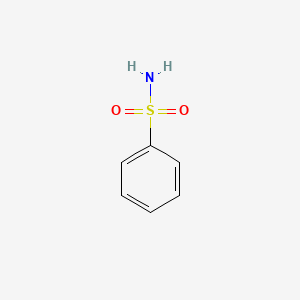

Structure

2D Structure

Propiedades

Número CAS |

1202865-50-6 |

|---|---|

Fórmula molecular |

C6H7NO2S |

Peso molecular |

163.15 g/mol |

Nombre IUPAC |

(1,2,3,4,5,6-13C6)cyclohexatrienesulfonamide |

InChI |

InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clave InChI |

KHBQMWCZKVMBLN-IDEBNGHGSA-N |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)N |

Descripción física |

White to cream odorless crystalline powder; [Alfa Aesar MSDS] |

Números CAS relacionados |

18522-93-5 (mono-hydrochloride salt) |

Presión de vapor |

0.000894 [mmHg] |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways of Benzenesulfonamide and Its Derivatives

Advanced and Green Synthetic Strategies

In recent years, the development of more sustainable and efficient methods for sulfonamide synthesis has become a significant focus of research, leading to the exploration of catalytic oxidation methods.

Electrochemical Synthesis and Dealkylation Studies

Electrochemical methods offer a green and tunable approach to the synthesis and modification of benzenesulfonamide (B165840) derivatives. researcher.liferesearchgate.netnih.gov A paired electrochemical process has been developed for the synthesis of novel benzenesulfonamide derivatives through the reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. researchgate.netnih.gov This method is notable for its tunability; by adjusting the applied potential, different products can be selectively synthesized. researchgate.netnih.gov For example, at a potential of -0.4 V versus Ag/AgCl, N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives are formed. researchgate.netnih.gov In contrast, applying a potential of -1.1 V versus Ag/AgCl yields N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives. researchgate.netnih.govresearchgate.net

The mechanism involves the electrochemical reduction of dinitrobenzene to form reactive intermediates that then couple with the arylsulfinic acids. researchgate.net This approach highlights the potential of electrochemistry as a powerful tool for the controlled synthesis of complex organic molecules. researchgate.netnih.gov

In addition to synthesis, electrochemical methods have been explored for the dealkylation of N-alkylsulfonamides. acs.orgmdpi.com This is a significant transformation as N-dealkylation is a common metabolic pathway for many sulfonamide-containing drugs. mdpi.com Electrically driven N(sp²)–C(sp²) and N(sp²)–C(sp³) bond cleavage reactions have been demonstrated, offering a mild and green alternative to conventional chemical oxidants. acs.org By switching between reductive and oxidative electrosynthetic conditions, different bonds in N,N'-substituted sulfonamides can be cleaved sequentially and with control by varying the charge transferred during electrolysis. acs.org

For instance, the Shono oxidation, an anodic electrochemical process, can be used to introduce a methoxy (B1213986) group at the α-position of an N,N-diethylbenzenesulfonamide. mdpi.com This α-methoxylated intermediate is a precursor to the reactive N-sulfonyliminium ion, which can undergo further transformations. acs.orgmdpi.com Detailed studies have systematically investigated the parameters of this electrosynthesis, including the solvent and the effect of water, leading to an optimized and scalable green synthesis of the dealkylated products. mdpi.com

Three-Component Reactions

Three-component reactions (TCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. thieme-connect.comaip.org Several TCRs have been developed for the synthesis of benzenesulfonamide derivatives.

One notable example is the one-pot, three-component Mannich base condensation reaction. aip.org This method has been used to synthesize novel benzenesulfonamide derivatives by reacting sulfamethoxazole (B1682508), 2-acetylthiophene, and various aromatic aldehydes in an acidic medium. aip.org This approach is economically and environmentally advantageous as it allows for diverse structural modifications in a single synthetic operation. aip.org

Another versatile three-component reaction involves the coupling of arylboronic acids, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), catalyzed by copper. thieme-connect.com This method is compatible with a wide range of aryl, heteroaryl, and alkenylboronic acids, as well as various primary and secondary amines, demonstrating broad functional group tolerance. thieme-connect.com

Furthermore, a palladium-catalyzed three-component coupling of potassium pyrosulfite (K₂S₂O₅), primary or secondary amines, and aryl bromides or aromatic carboxylic acids has been achieved through mechanochemistry. thieme-connect.com This novel green synthesis strategy enables the production of structurally diverse sulfonamides and is scalable to the gram level with good yields. thieme-connect.com A catalyst-free, one-pot, two-step continuous reaction using aryldiazotetrafluoroborate, DABSO, and an amine has also been reported for the preparation of sulfonamides. thieme-connect.com

Table 2: Examples of Three-Component Reactions for Benzenesulfonamide Synthesis

| Reaction Type | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Mannich Reaction | Sulfamethoxazole | 2-Acetylthiophene | Aromatic Aldehyde | HCl, Ethanol/1,4-Dioxane | Substituted Benzenesulfonamides |

| Copper-Catalyzed | Arylboronic Acid | Amine | DABSO | Cu(II) | Arylsulfonamides |

| Palladium-Catalyzed | Aryl Bromide | Amine | K₂S₂O₅ | Palladium, Mechanochemistry | Arylsulfonamides |

| Catalyst-Free | Aryldiazotetrafluoroborate | Amine | DABSO | N-Hydroxybenzotriazole | Arylsulfonamides |

Functional Group Tolerances and Selectivity in Benzenesulfonamide Synthesis

The tolerance of various functional groups and the selectivity of a synthetic method are crucial for its broad applicability, especially in the synthesis of complex molecules like pharmaceuticals.

In nickel-catalyzed sulfonamidation, a wide range of functional groups on both the aryl halide and the sulfonamide are well-tolerated. princeton.edu This includes electron-donating and electron-withdrawing groups, as well as various heterocyclic structures. princeton.eduenamine.net A key aspect of selectivity in these reactions is the chemoselective reaction at the primary sulfonamide nitrogen over other potential nucleophilic sites within the molecule. princeton.edu

Iridium-catalyzed C-H amidation of benzenesulfonamides with sulfonyl azides also demonstrates broad substrate scope and tolerance of a wide range of functional groups under oxidant-free conditions. researchgate.net Similarly, a rhodium-catalyzed ortho-mono-alkynylation of aryl sulfonamides shows high functional group tolerance under an air atmosphere. researchgate.net

In the context of protecting groups, the nonafluoromesitylenesulfonyl (Nms) group, an arenesulfonamide-based protecting group for amines, exhibits broad functional-group tolerance, accommodating halides, boronic esters, nitro groups, and carbonyls. enamine.net A significant advantage is its orthogonality to other benzenesulfonamide and Boc protecting groups. enamine.net

Three-component reactions for sulfonamide synthesis also generally exhibit good functional group tolerance. thieme-connect.comacs.org For instance, a base-mediated, one-pot coupling reaction of benzenesulfonyl azides with proline derivatives tolerates both electron-withdrawing and electron-donating groups on the phenylsulfonyl azide (B81097). acs.org An iodine/Oxone® oxidative system for synthesizing selenylindoles bearing a benzenesulfonamide moiety also shows broad functional group tolerance. rsc.orgnih.gov

Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and developing new ones. For the photosensitized nickel-catalyzed sulfonamidation, mechanistic studies suggest an energy-transfer mechanism. princeton.edunih.govresearchgate.net The proposed catalytic cycle involves the oxidative addition of a Ni(0) species to the aryl halide, followed by ligand exchange with the sulfonamide to form a Ni(II)-aryl amido complex. nih.gov The key step is the triplet-triplet energy transfer from the photoexcited iridium catalyst to the nickel complex, which promotes the C-N bond-forming reductive elimination. nih.govrsc.org Evidence for this includes the correlation between product formation efficiency and the triplet energy of the photocatalyst. princeton.edu

In the nickel-catalyzed acceptorless dehydrogenative coupling of primary alcohols with 2-aminobenzenesulfonamide (B1663422), control experiments and mechanistic investigations indicate that the reaction proceeds through the in situ generation of an aldehyde from the alcohol. nih.gov This aldehyde then couples with the benzenesulfonamide to form the final product. nih.gov

For the electrochemical synthesis of benzenesulfonamide derivatives, the proposed mechanism involves the controlled reduction of dinitrobenzene at the cathode to form a reactive intermediate, such as a nitrosobenzene (B162901) species. researchgate.netresearchgate.net This intermediate then undergoes a nucleophilic attack by the arylsulfinic acid to form the sulfonamide product. researchgate.netresearchgate.net The tunability of the reaction is attributed to the potential-dependent formation of different reactive intermediates from the starting dinitrobenzene. researchgate.netresearchgate.net

In the case of iridium-catalyzed C-H amidation, a proposed reaction pathway involves the initial C-H activation of the benzenesulfonamide by the iridium catalyst, followed by reaction with the sulfonyl azide to form the 2-aminobenzenesulfonamide product, releasing nitrogen gas as the sole byproduct. researchgate.net

Reactivity and Chemical Transformations of Benzenesulfonamide

Electrophilic and Nucleophilic Reactions of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is the key functional group in benzenesulfonamide (B165840), and its reactivity is characterized by the electrophilic nature of the sulfur atom and the nucleophilic character of the nitrogen atom.

The nitrogen atom of the sulfonamide can act as a nucleophile. For instance, primary sulfonamides can undergo alkylation. The weakly nucleophilic nature of the sulfonamide nitrogen means that reactions often require conditions that favor SN1-like mechanisms, such as the use of highly stable carbocation precursors like benzyl (B1604629) bromide. nsf.gov

The sulfur atom in the sulfonamide group is electrophilic and can be attacked by nucleophiles. One of the most common reactions is the nucleophilic substitution on the sulfur atom, which can lead to the cleavage of the sulfur-nitrogen (S-N) bond. nih.gov This reactivity is fundamental to many of the transformations that benzenesulfonamides undergo.

Furthermore, the sulfonamide moiety can be constructed through various reactions. A traditional method involves the reaction of arylsulfonyl chlorides with amines in a nitrogen nucleophilic substitution. nih.gov More contemporary methods include the copper and visible-light-catalyzed coupling of phenylsulfinic acid derivatives and aryl azides, which proceeds under redox-neutral conditions. nih.gov

Table 1: Examples of Reactions at the Sulfonamide Moiety

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, THF | N-alkylated sulfonamide | nsf.gov |

| S-N Bond Formation | Phenylsulfinic acid, Aryl azide (B81097), Cu/Visible Light | Sulfonamide | nih.gov |

Modifications of the Benzene (B151609) Ring

The benzene ring of benzenesulfonamide can be modified through various electrophilic aromatic substitution reactions. The sulfonamide group is a meta-director and deactivating, which influences the position of incoming substituents. However, the specific reaction conditions and the presence of other substituents can lead to a variety of substituted benzenesulfonamide derivatives. cymitquimica.comresearchgate.net

Modifications to the benzene ring can significantly influence the chemical and biological properties of the resulting compound. For example, the introduction of different substituents on the benzene ring of benzenesulfonamide derivatives has been explored to modulate their therapeutic potential. cymitquimica.comresearchgate.netrsc.org The addition of polar groups, such as a hydroxymethyl group adjacent to the sulfonamide, has been shown to yield potent and selective enzyme inhibitors. nih.gov

Research has shown that a wide range of substituents can be tolerated on the benzene ring, allowing for the fine-tuning of properties like lipophilicity and metabolic stability. rsc.org For instance, fluorination at the para-position or the introduction of a methoxy (B1213986) group can alter the compound's potency and pharmacokinetic profile. rsc.org

Table 2: Examples of Benzene Ring Modifications

| Reaction Type | Reagent | Position of Substitution | Effect | Reference |

|---|---|---|---|---|

| Halogenation | N-Bromosuccinimide | Varies | Introduction of a bromine atom | organic-chemistry.org |

| Nitration | Nitrating agent | Meta | Introduction of a nitro group | researchgate.nettandfonline.com |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Meta | Introduction of an alkyl group | mdpi.com |

Cleavage of the Sulfonamide Bond (S-N and C-N bonds)

The cleavage of the bonds within the sulfonamide linkage is a significant area of study, with implications for synthetic chemistry and drug metabolism.

S-N Bond Cleavage: The sulfur-nitrogen bond is susceptible to cleavage under various conditions. Hydrolytic cleavage of the S-N bond can occur, particularly under acidic conditions, yielding a sulfonic acid and an amine. nih.gov This reaction is a common pathway in the degradation of sulfonamide-based drugs. nih.gov Photolytic cleavage of the S-N bond has also been reported upon irradiation with UV light. nih.gov Reductive cleavage of the N-S bond is a well-documented strategy, often employed as a mild method for deprotection in organic synthesis. acs.org

C-N Bond Cleavage: The carbon-nitrogen bond adjacent to the sulfonamide group can also be cleaved. This transformation can be achieved using conventional chemical routes and, more recently, through electrochemical methods. acs.org Electrically driven oxidative cleavage of N(sp²)-C(sp²/³) bonds offers a mild and green alternative to stoichiometric chemical oxidants. acs.org Catalytic methods, for instance using bismuth(III) triflate, have been developed for the chemoselective C-N bond cleavage of certain tertiary sulfonamides. acs.org Copper-catalyzed oxidative C-N bond cleavage of tertiary amines has also been utilized to synthesize sulfonamides. rsc.orgresearchgate.net A molecular iodine-catalyzed system has been developed for the decarboxylative substitution reactions of β-keto acids with N-benzylic sulfonamides via sp³ C-N bond cleavage. ingentaconnect.com

Table 3: Conditions for Sulfonamide Bond Cleavage

| Bond Cleaved | Method | Reagents/Conditions | Products | Reference |

|---|---|---|---|---|

| S-N | Hydrolysis | Acidic conditions | Sulfonic acid, Amine | nih.gov |

| S-N | Photolysis | UV irradiation (<300 nm) | Amino acid (from tosylated amino acid) | nih.gov |

| S-N | Reductive Cleavage | Electrochemical reduction | Amine (deprotection) | acs.org |

| C-N | Oxidative Cleavage | Electrochemical oxidation | Cleaved amine/amide | acs.org |

| C-N | Catalytic Cleavage | Bi(OTf)₃, reflux | Secondary sulfonamide | acs.org |

| C-N | Oxidative Coupling | Cu catalyst, O₂ | Sulfonamide from tertiary amine | rsc.orgresearchgate.net |

Oxidative and Reductive Transformations

Benzenesulfonamide and its derivatives can participate in and mediate various oxidative and reductive reactions.

Oxidative Transformations: N-halo derivatives of benzenesulfonamide are effective oxidizing agents. For example, N,N'-dibromo-N,N'-1,2-ethanediylbis(benzenesulphonamide) can be used for the efficient and selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under mild, neutral conditions. ajol.info This avoids the over-oxidation to carboxylic acids often seen with stronger oxidizing agents. ajol.info Zinc-catalyzed oxidative transformations of 2-aminobenzenesulfonamide (B1663422) with benzyl alcohols have been developed to synthesize benzothiadiazine 1,1-dioxides. rsc.org

Reductive Transformations: The sulfonamide group can be removed reductively, a process known as desulfonylation. This is an important transformation in organic synthesis, particularly for the deprotection of amines. Visible-light-promoted reductive cleavage of N-S bonds has been developed as an efficient desulfonylation method with a broad substrate scope. researchgate.net An iridium-catalyzed reductive sulfonamidation of alkynes has been reported, providing a method for the synthesis of N-benzyl sulfonamides from primary and secondary sulfonamides. nih.gov

Table 4: Oxidative and Reductive Transformations

| Transformation Type | Reagent/Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Oxidation | N,N'-dibromo-N,N'-1,2-ethanediylbis(benzenesulphonamide) | Alcohols | Aldehydes, Ketones | ajol.info |

| Oxidation | Zinc catalyst | 2-aminobenzenesulfonamide, Benzyl alcohol | Benzothiadiazine 1,1-dioxide | rsc.org |

| Reduction (Desulfonylation) | Visible light, Organophotocatalyst | N-arylsulfonyl amines | Amines | researchgate.net |

Medicinal Chemistry Applications of Benzenesulfonamide Derivatives

Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide (B165840) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzenesulfonamide derivatives influences their biological activity. These studies reveal that modifications at several key positions on the scaffold can dramatically alter potency and selectivity.

The sulfonamide moiety (-SO₂NH₂) is a critical feature, often acting as a zinc-binding group (ZBG) in metalloenzymes. nih.govacs.org The acidity of the sulfonamide proton can be modulated, for instance, by substituting the benzene (B151609) ring with fluorine atoms, which generally increases inhibitory activity against certain enzymes like carbonic anhydrase. acs.org

Key SAR insights for different therapeutic targets include:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists: For PPARγ-targeted antidiabetics based on the INT131 analog scaffold, the sulfonamide linker is critical for activity. drugbank.com Substitutions at position 4 of the benzene ring were linked to higher transcriptional activity, while substitutions at position 2 contributed to tighter packing and enhanced activity. drugbank.com The type and size of the aromatic ring also affect the degree of biological activity. drugbank.com

Carbonic Anhydrase (CA) Inhibitors: In the context of CA inhibition, SAR studies show that tetrafluoro-substituted benzenesulfonamides are often more effective inhibitors than their non-fluorinated counterparts. acs.org For inhibitors designed with a "tail approach," where different chemical moieties are added to the main scaffold, the nature of this tail significantly influences selectivity and potency against different CA isoforms. acs.orgtandfonline.com For example, in a series of benzoylthioureido benzenesulfonamide derivatives, the substitution pattern on the benzoyl ring dramatically impacted inhibition constants against human carbonic anhydrase (hCA) isoforms. tandfonline.com

Antibacterial Agents: For antibacterial applications, incorporating different heterocyclic moieties into the benzenesulfonamide structure is a common strategy. aip.orgresearchgate.net The antibacterial efficacy of N-(5-methylisoxazol-3-yl)-4-((3-oxo-1,3-di(thiophen-2-yl)propyl)amino)benzenesulfonamide was found to be exceptional, highlighting the positive contribution of the thiophene (B33073) and isoxazole (B147169) rings. aip.org The position of substituents on the benzene ring also plays a role; electron-withdrawing groups at the para position can enhance activity against specific bacterial strains like Escherichia coli. researchgate.net

Benzenesulfonamide as Lead Compounds in Drug Discovery

The benzenesulfonamide framework is a well-established lead structure in the quest for new therapeutic agents. ontosight.ai Its proven efficacy and synthetic accessibility make it an attractive starting point for medicinal chemists.

Anticancer Agents: Benzenesulfonamides are prominent lead compounds for anticancer drug development, primarily through the inhibition of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors. nih.govacs.orgrsc.org SLC-0111, a ureido-substituted benzenesulfonamide, is a notable example that has advanced to clinical trials for treating solid hypoxic metastatic tumors. nih.govmdpi.com It serves as a lead molecule for developing new series of CA inhibitors. nih.govacs.org By modifying the SLC-0111 structure, researchers have designed novel compounds with potent inhibitory activity against tumor-associated CAs. nih.govmdpi.com Another strategy involves using benzenesulfonamide as a lead to develop inhibitors for other cancer-related enzymes, such as Glyoxalase I (Glx-I). dovepress.comnih.gov A benzenesulfonamide derivative identified from a database screen served as the lead compound for creating more potent Glx-I inhibitors. dovepress.comnih.gov

Antimicrobial Agents: The benzenesulfonamide scaffold is also a valuable lead for discovering new antibacterial agents to combat rising antimicrobial resistance. aip.org Novel derivatives are synthesized by combining the benzenesulfonamide core with various heterocyclic systems like thiophene, isoxazole, or imidazole (B134444) to enhance their antibacterial spectrum and potency. aip.orgmdpi.com One study identified a benzenesulfonamide derivative as a potential lead for developing highly potent antibacterial agents that surpassed the effectiveness of the standard drug trimethoprim (B1683648). aip.org These compounds hold promise for targeting multidrug-resistant mycobacteria as well. mdpi.com

Mechanisms of Action for Pharmacological Activities

The primary and most studied mechanism of action for many benzenesulfonamide-based drugs is the inhibition of carbonic anhydrases (CAs). tandfonline.com CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The sulfonamide group (-SO₂NH₂) of these inhibitors binds to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻). nih.govacs.org

Benzenesulfonamide derivatives exhibit varying degrees of inhibitory activity against different human CA isoforms. The cytosolic isoforms hCA I and hCA II are often considered off-targets for anticancer therapies but are relevant targets for antiglaucoma drugs. tandfonline.com In contrast, the transmembrane, tumor-associated isoforms hCA IX and hCA XII are key targets for the development of novel anticancer agents. acs.orgtandfonline.com

Research has yielded numerous benzenesulfonamide derivatives with potent, often nanomolar, inhibitory activity against these isoforms. For example, in one study, novel hydroxyimine-tethered benzenesulfonamides were synthesized using SLC-0111 as a lead. nih.gov These compounds showed significant inhibition of hCA I, II, IX, and XII. nih.govacs.org Similarly, a series of benzoylthioureido benzenesulfonamides demonstrated potent inhibition, particularly against hCA I. tandfonline.com The inhibitory activities (expressed as inhibition constant, Kᵢ) of selected benzenesulfonamide derivatives against various hCA isoforms are detailed below.

Table 1: Inhibition Data (Kᵢ) of Benzenesulfonamide Derivatives against hCA Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Compound 29 (hydroxyimine-tethered) | 3.0 | - | - | 5.0 | nih.govacs.org |

| Compound 30 (hydroxyimine-tethered) | 3.5 | - | 43.0 | - | nih.govacs.org |

| Compound 31 (hydroxyimine-tethered) | 4.0 | - | - | 5.0 | nih.govacs.org |

| Compound 32 (hydroxyimine-tethered) | - | 4.4 | - | - | nih.govacs.org |

| Compound 7a (benzoylthioureido) | 58.20 | - | - | - | tandfonline.com |

| Compound 7b (benzoylthioureido) | 56.30 | - | - | - | tandfonline.com |

| Compound 7c (benzoylthioureido) | 33.00 | - | - | - | tandfonline.com |

| Compound 7f (benzoylthioureido) | 43.00 | - | - | - | tandfonline.com |

| Acetazolamide (Reference) | 250.00 | - | - | - | tandfonline.com |

Molecular docking studies provide critical insights into how benzenesulfonamide inhibitors interact with the active site of carbonic anhydrases. The primary interaction is the coordination of the deprotonated sulfonamide group to the catalytic zinc ion. nih.govacs.org Beyond this key interaction, the inhibitor's "tail" region—the part of the molecule extending away from the zinc-binding sulfonamide group—forms additional hydrogen bonds and hydrophobic interactions with amino acid residues lining the active site cavity. nih.govmdpi.com

These secondary interactions are crucial for determining the inhibitor's potency and isoform selectivity. For instance, docking studies of a potent inhibitor revealed significant hydrophobic and hydrogen bond interactions with the active site residues of the target hCA isoform. nih.govacs.org The specific orientation and contacts made by the tail can favor binding to one isoform over another, which is a key goal in designing selective inhibitors to minimize off-target effects.

The detailed structural knowledge of CA active sites has enabled the use of structure-based drug design to create more effective and selective carbonic anhydrase inhibitors (CAIs). mdpi.com A prominent strategy is the "tail approach," where a known zinc-binding group (the benzenesulfonamide core) is connected to various chemical tails designed to exploit differences in the active site topographies of the various CA isoforms. acs.orgtandfonline.com

By designing tails that interact with amino acid residues unique to a specific isoform, researchers can achieve high selectivity. tandfonline.com For example, this approach has been used to develop inhibitors that are highly selective for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. acs.orgtandfonline.com Another advanced strategy is "scaffold hopping," where the core structure of a known inhibitor, like SLC-0111, is significantly altered while aiming to retain or improve its biological activity, leading to the discovery of novel chemotypes. nih.govacs.org These rational design strategies are instrumental in advancing benzenesulfonamide-based compounds from simple leads to optimized clinical candidates. nih.govmdpi.com

Molecular Docking and Binding Modes in CA Inhibition

Antimicrobial Activities of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives represent a cornerstone in the development of antimicrobial agents. Their broad spectrum of activity encompasses antibacterial, antifungal, antiviral, and anti-parasitic properties, making them a versatile scaffold in medicinal chemistry.

Antibacterial Mechanisms (e.g., Dihydropteroate (B1496061) Synthetase Inhibition)

The primary antibacterial mechanism of classical benzenesulfonamide derivatives lies in their ability to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS). wikipedia.orgmhmedical.comontosight.ai This enzyme is crucial for bacteria as it catalyzes the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a key step in the biosynthesis of folic acid (Vitamin B9). mhmedical.comnih.govijpsjournal.com Due to the structural similarity between sulfonamides and PABA, the enzyme mistakenly binds to the sulfonamide, thereby blocking the synthesis of folic acid. wikipedia.orgnih.gov Folic acid is essential for the production of nucleotides, which are the building blocks of DNA and RNA. ijpsjournal.com By inhibiting folic acid synthesis, sulfonamides prevent bacterial growth and replication, exerting a bacteriostatic effect rather than a bactericidal one. wikipedia.orgijpsjournal.com This mechanism is selectively toxic to bacteria because humans and other mammals obtain folate from their diet and lack the DHPS enzyme. mhmedical.com

Beyond the classical DHPS inhibition, some sulfonamide derivatives exhibit alternative antibacterial mechanisms. Certain compounds have been shown to interfere with peptidoglycan synthesis by blocking specific enzymes like MurB, MurD, and MurE. mdpi.compreprints.org Others can suppress serine/threonine kinase (Stk1/PknB), which can increase the sensitivity of resistant strains like MRSA to other antibiotics. mdpi.compreprints.org Inhibition of carbonic anhydrases (CAs), which are involved in pH regulation and biosynthetic pathways, is another reported mode of action. mdpi.compreprints.orgrsc.org

The following table summarizes the antibacterial activity of selected benzenesulfonamide derivatives against various bacterial strains.

| Compound | Bacterial Strain | Activity | Reference |

| Thienopyrimidine–sulfadiazine (B1682646) hybrid 4ii | S. aureus | Zone of inhibition: 15 mm | mdpi.com |

| E. coli | Zone of inhibition: 18 mm | mdpi.com | |

| Thienopyrimidine–sulfamethoxazole (B1682508) hybrid 8iii | S. aureus | MIC: 250 µg/mL | mdpi.com |

| E. coli | MIC: 125 µg/mL | mdpi.com | |

| Aryl thiazolone–benzenesulfonamides 4e, 4g, 4h | S. aureus | Significant inhibition at 50 μg/mL | rsc.org |

| Carboxamide derivative 4d | E. coli | MIC: 6.72 mg/mL | frontiersin.org |

| Carboxamide derivative 4h | S. aureus | MIC: 6.63 mg/mL | frontiersin.org |

| Carboxamide derivative 4a | P. aeruginosa | MIC: 6.67 mg/mL | frontiersin.org |

| S. typhi | MIC: 6.45 mg/mL | frontiersin.org |

Antifungal Properties

The benzenesulfonamide scaffold has also been explored for its antifungal properties. ontosight.ainih.gov Various derivatives have demonstrated activity against a range of fungal pathogens, including species of Candida, Aspergillus, Trichophyton, Microsporum, and Fusarium. nih.govtandfonline.com

For instance, a series of s-triazine-benzenesulfonamide hybrids showed inhibitory activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. mdpi.com In another study, some sulfonamide-derived chromones displayed significant activity against several fungal strains. tandfonline.com The antifungal mechanism of some sulfonamides is linked to the inhibition of carbonic anhydrases, which are essential for the growth of certain yeasts like Candida albicans and Malassezia globosa. nih.gov

The antifungal efficacy of several benzenesulfonamide derivatives is presented in the table below.

| Compound | Fungal Strain | Activity | Reference |

| Thienopyrimidine–sulfamethoxazole hybrid 8iii | C. albicans | MIC: 31.25 µg/mL | mdpi.com |

| C. parapsilosis | MIC: 62.5 µg/mL | mdpi.com | |

| s-Triazine-benzenesulfonamide hybrids 11a–d | C. albicans | MIC: 250 μg/mL | mdpi.com |

| Sulfonamide-derived chromone (B188151) (1) | T. longifusus, C. albicans, M. canis, F. solani | Significant activity | tandfonline.com |

| Sulfonamide-derived chromone (2) | T. longifusus, A. flavus, M. canis, F. solani, C. glaberata | Significant activity | tandfonline.com |

| Carboxamide derivatives 4e, 4h | C. albicans | MIC: 6.63 mg/mL | frontiersin.org |

| Carboxamide derivative 4e | A. niger | MIC: 6.28 mg/mL | frontiersin.org |

Anti-parasitic Activity (e.g., Antileishmanial)

Benzenesulfonamide derivatives have shown considerable promise as anti-parasitic agents, with significant research focused on their activity against Leishmania species, the causative agents of leishmaniasis. mdpi.comnih.govnih.gov Several studies have reported the synthesis and evaluation of benzenesulfonamides with potent antileishmanial activity against both promastigote and amastigote forms of the parasite. researchgate.net

For example, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated an active profile against Leishmania infantum and Leishmania amazonensis, with some compounds showing activity comparable to the standard drug pentamidine (B1679287) but with lower cytotoxicity. mdpi.com Another study identified N-(8-quinolyl)-3,5-difluoro-benzenesulfonamide as a highly active compound against L. amazonensis and L. chagasi. researchgate.net The combination of trimethoprim and sulfamethoxazole is also effective in treating infections caused by parasites like Pneumocystis jirovecii, Cyclospora, and Cystoisospora belli. mhmedical.com Additionally, sulfonamides have been investigated for their potential against malaria, with some compounds showing the ability to kill the parasite during its sexual life stage, which could block transmission. news-medical.net

The following table highlights the antileishmanial activity of specific benzenesulfonamide derivatives.

| Compound | Parasite Strain | Activity (IC50) | Reference |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide (3b) | L. infantum | 0.059 mM | mdpi.com |

| L. amazonensis | 0.070 mM | mdpi.com | |

| N-(8-quinolyl)-3,5-difluoro-benzenesulfonamide (10) | L. amazonensis | 2.12 µM | researchgate.net |

| L. chagasi | 0.45 µM | researchgate.net |

Anticancer and Antitumor Research

The versatility of the benzenesulfonamide scaffold extends to anticancer and antitumor research, where derivatives have been investigated for their ability to inhibit various processes crucial for cancer development and progression.

Inhibition of Cell Proliferation and Metastasis

Benzenesulfonamide derivatives have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines and preventing metastasis. nih.govacs.orgnih.gov One of the primary mechanisms underlying their anticancer activity is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govrsc.orgmdpi.com These enzymes are overexpressed in many hypoxic tumors and play a role in pH regulation, which is critical for tumor cell survival and proliferation. rsc.orgmdpi.com

Studies have shown that ureido-substituted benzenesulfonamides can potently inhibit CA IX and significantly reduce metastasis in breast cancer models. nih.govacs.org Similarly, indole-based benzenesulfonamides have been reported as potent CA inhibitors with antitumor effects against various cancer cell lines, including breast, lung, and pancreatic cancer cells. researchgate.net Research on benzenesulfonamide-bearing imidazole derivatives has identified compounds that reduce cell colony formation in triple-negative breast cancer and melanoma cell lines. mdpi.com Furthermore, certain benzenesulfonamide derivatives have been shown to inhibit the proliferation of human lung cancer cells by modulating intracellular pH and reactive oxygen species (ROS) levels. immunopathol.comimmunopathol.com

The table below presents the anti-proliferative activity of selected benzenesulfonamide derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| Benzenesulfonamide-1,2,3-triazole hybrid 7c | OVCAR-8 (Ovarian) | 0.54 µM | nih.gov |

| Indole-based benzenesulfonamide (Sb) | MCF7 (Breast) | 28.41 µM | researchgate.net |

| Indole-based benzenesulfonamide (Sd) | MCF7 (Breast) | 61.20 µM | researchgate.net |

| Aryl thiazolone–benzenesulfonamide (4b, 4c, 4e, 4g, 4h) | MDA-MB-231 & MCF-7 (Breast) | 1.52–6.31 μM | rsc.org |

| Benzenesulfonamide-bearing imidazole derivative | IGR39 (Melanoma) | 27.8 ± 2.8 µM | mdpi.com |

| MDA-MB-231 (Breast) | 20.5 ± 3.6 µM | mdpi.com |

Targeting Specific Pathways (e.g., Wnt/β-catenin/GSK3β, Smyd3)

Benzenesulfonamide derivatives have been investigated for their ability to modulate specific signaling pathways implicated in various diseases, particularly cancer.

The Wnt/β-catenin/GSK3β pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. dovepress.com A novel benzenesulfonamide-1,2,3-triazole hybrid, compound 7c, has been shown to potently inhibit the proliferation of ovarian cancer cells. nih.govnih.gov Research indicates that this compound exerts its anticancer effects by targeting the Wnt/β-catenin/GSK3β pathway. nih.govnih.gov It was found to inhibit migration and invasion of OVCAR-8 ovarian cancer cells in a concentration- and time-dependent manner, suggesting its potential as a lead compound for treating ovarian cancer. nih.govnih.gov Another benzenesulfonamide derivative, LF3, a 4-thioureido-benzenesulfonamide, disrupts the critical interaction between β-catenin and the transcription factor TCF4, leading to the inhibition of tumor growth in a mouse colon cancer model. dovepress.comacs.org

Smyd3 (SET and MYND domain containing 3) is a protein lysine (B10760008) methyltransferase that is overexpressed in several cancers, including breast, gastric, and pancreatic cancer. researchgate.net Its role in regulating gene transcription and cell signaling pathways makes it an attractive target for cancer therapy. researchgate.net Researchers have designed and synthesized a series of N-thiazole benzenesulfonamide derivatives as Smyd3 inhibitors. researchgate.netcolab.ws Theoretical studies have also explored the interaction of various benzenesulfonamide derivatives with the Smyd3 protein, identifying several compounds with the potential to act as potent inhibitors. researchgate.net

| Compound/Derivative | Targeted Pathway | Observed Effect | Cancer Type |

| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | Wnt/β-catenin/GSK3β | Inhibition of proliferation, migration, and invasion | Ovarian Cancer (OVCAR-8 cells) |

| 4-thioureido-benzenesulfonamide (LF3) | Wnt/β-catenin | Disruption of β-catenin/TCF4 interaction, tumor growth inhibition | Colon Cancer |

| N-thiazole benzenesulfonamide derivatives | Smyd3 | Inhibition of methyltransferase activity | Various Cancers |

Glyoxalase I Inhibition

The glyoxalase system, particularly the enzyme Glyoxalase I (Glo-I), plays a vital role in cellular detoxification by converting cytotoxic methylglyoxal (B44143) into non-toxic lactic acid. researchgate.net Cancer cells often overexpress Glo-I to survive the increased metabolic stress, making it a promising target for anticancer drug development. researchgate.netresearchgate.net

A series of 1,4-benzenesulfonamide derivatives have been designed and synthesized as potential Glo-I inhibitors. researchgate.netdovepress.comnih.gov Through screening the National Cancer Institute (NCI) database, a hit compound was identified, which led to the development of seventeen new derivatives. researchgate.netnih.gov Among these, two compounds, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (compound 26) and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (compound 28), demonstrated potent Glo-I inhibitory activity with IC50 values of 0.39 μM and 1.36 µM, respectively. nih.gov Other diazenylbenzenesulfonamide derivatives, namely HA1, A1, and HA2, also showed significant Glo-I inhibition. researchgate.net

| Compound | IC50 Value (µM) |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) | 1.36 |

| HA1 | 1.36 ± 0.09 |

| A1 | 1.36 ± 0.01 |

| HA2 | 1.22 ± 0.07 |

Anti-inflammatory and Antioxidant Effects

Benzenesulfonamide derivatives have demonstrated significant potential as anti-inflammatory and antioxidant agents. ontosight.aiontosight.ai Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various inflammatory conditions. ijcce.ac.irresearchgate.net

Several studies have reported the synthesis of novel benzenesulfonamide derivatives with potent anti-inflammatory and antioxidant activities. For instance, new derivatives bearing a carboxamide moiety were synthesized and evaluated. ijcce.ac.irresearchgate.net Compound 4e from this series showed antioxidant activity comparable to vitamin C and significant inhibition of carrageenan-induced rat paw edema. ijcce.ac.irresearchgate.net Similarly, pyrazolylbenzenesulfonamide derivatives have been identified as dual anti-inflammatory and antimicrobial agents, with some compounds showing selective inhibition of COX-2. nih.govtandfonline.com

In another study, twelve new derivatives of benzothiazole (B30560) bearing benzenesulphonamide and carboxamide functionalities were synthesized. bohrium.com Compounds 17c and 17i from this series exhibited potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. bohrium.com Furthermore, a study on two benzene sulfonamide derivatives, SBCl and SBF, in a model of ethylene (B1197577) glycol-induced kidney stones, revealed their potential to mitigate oxidative stress and inflammation. nih.gov

A pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was shown to affect antioxidant enzyme activities in fish, suggesting its potential for further investigation. cabidigitallibrary.org

Antidiabetic Applications

The sulfonamide moiety is a well-known pharmacophore in antidiabetic drugs, such as sulfonylureas. nih.gov Researchers have explored the potential of various benzenesulfonamide derivatives as new antidiabetic agents.

A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated for their in-vivo antidiabetic activity. nih.gov Several of these compounds demonstrated significant hypoglycemic effects in a streptozotocin-induced diabetic rat model, with compound 13 showing prominent activity. nih.gov Another study focused on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which were found to lower plasma glucose levels by inhibiting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. researchgate.net

Furthermore, novel quinazolin-4(3H)-one-benzenesulfonamide hybrid compounds have been designed as α-glucosidase inhibitors. nih.gov Many of these compounds showed higher potency than the standard drug acarbose, with compound 10 being the most active. nih.gov Thiazolidin-4-one benzenesulfonamide hybrids have also been investigated as PPARγ agonists, with some compounds showing improved insulin (B600854) secretion and antidiabetic effects in rats. researchgate.net Additionally, benzene-sulfonamide derivatives have been developed as protein tyrosine phosphatase-1B (PTP-1B) inhibitors, demonstrating significant anti-diabetic and anti-obesity effects in animal models. rsc.org

| Derivative Class | Mechanism of Action | Key Findings |

| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Unknown (similar to sulfonylureas) | Significant hypoglycemic activity in diabetic rats. |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 inhibition | Significant reduction of plasma glucose levels. |

| Quinazolin-4(3H)-one-benzenesulfonamide hybrids | α-glucosidase inhibition | Higher potency than acarbose. |

| Thiazolidin-4-one benzenesulfonamide hybrids | PPARγ agonism | Improved insulin secretion and antidiabetic effects. |

| Benzene-sulfonamide derivatives | PTP-1B inhibition | Significant anti-diabetic and anti-obesity effects. |

Diuretic Activity

Benzenesulfonamide derivatives, particularly thiazides, are a well-established class of diuretics used in the treatment of hypertension and edema. plos.org Their mechanism of action often involves the inhibition of specific ion transporters in the kidneys.

Recent research has focused on developing novel benzenesulfonamide-based diuretics with improved efficacy and safety profiles. One study reported the development of a diarylamide urea (B33335) transporter (UT) inhibitor, 5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3). nih.gov This compound, derived from structural modifications of previous UT inhibitors, exhibited potent inhibitory activity and oral diuretic effects without causing significant electrolyte imbalance. nih.gov

Another area of investigation involves the synthesis of quinazoline (B50416) derivatives incorporating a benzenesulfonamide moiety. nih.gov A series of these compounds were evaluated for their diuretic and antihypertensive activities, with compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide (20) emerging as the most potent in the series. nih.gov

Cardiovascular System Effects (e.g., Perfusion Pressure, Coronary Resistance)

The effects of benzenesulfonamide derivatives on the cardiovascular system extend beyond their diuretic properties. cerradopub.com.br Studies have investigated their influence on parameters such as perfusion pressure and coronary resistance.

In one study using an isolated rat heart model, the effects of benzenesulfonamide and its derivatives were evaluated. cerradopub.com.brfao.orgresearchgate.net The compound 4-(2-amino-ethyl)-benzenesulfonamide was found to significantly decrease perfusion pressure and coronary resistance compared to the parent benzenesulfonamide and other derivatives. cerradopub.com.brfao.org Theoretical docking studies suggested that this effect might be due to its interaction with calcium channels. cerradopub.com.brfao.org

Other research has explored the synthesis of S- and S,N-substituted 4-chloro-2-mercapto-5-methyl-N-(5-amino-1,2,4-triazol-3-yl) benzenesulphonamide derivatives. nih.gov Preliminary pharmacological examinations revealed that some of these compounds influenced the circulatory system, with one compound exhibiting antiarrhythmic effects comparable to or stronger than reference drugs. nih.gov Biphenylsulfonamide derivatives have also been designed as selective antagonists for the angiotensin II type 2 (AT2) receptor, which is involved in cardiovascular regulation. frontiersin.org

Development of Hybrid Compounds and Conjugates

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy to develop multifunctional drugs with enhanced efficacy and potentially reduced side effects. dergipark.org.tr Benzenesulfonamide has been a popular scaffold for creating such hybrid compounds.

Numerous hybrid molecules incorporating the benzenesulfonamide moiety have been synthesized and evaluated for various biological activities. For example, xanthone-benzenesulfonamide hybrids have been developed as potential antiproliferative agents. nih.gov Benzenesulfonamide-piperazine hybrids have shown promising antioxidant and enzyme inhibitory activities. nih.gov The conjugation of benzenesulfonamide with peptides has been used to probe secondary binding sites near the active site of carbonic anhydrase. harvard.edu

Other examples include:

Thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase inhibitors and antimicrobial agents. researchgate.netmdpi.com

Benzothiazole-based bissulfonamide and sulfonamide-amide hybrids for various therapeutic applications. dergipark.org.tr

Indole-based benzenesulfonamides as selective human carbonic anhydrase II inhibitors. mdpi.com

Triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates with amino acids as inhibitors of multiple human carbonic anhydrase isoforms. mdpi.com

Thiazole-tethered 1,2,3-triazole-benzenesulfonamide hybrids for antimicrobial and antioxidant studies. researchgate.net

These examples highlight the versatility of the benzenesulfonamide scaffold in the design of novel hybrid compounds with a wide range of therapeutic possibilities.

Triazole-Benzenesulfonamide Hybrids

The hybridization of triazole and benzenesulfonamide moieties has emerged as a significant strategy in medicinal chemistry, aiming to develop therapeutic candidates with enhanced potency and reduced side effects. researchgate.net Triazoles are a class of heterocyclic compounds known for a wide array of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netuobaghdad.edu.iqresearchgate.net When combined with the benzenesulfonamide scaffold, a well-established pharmacophore in its own right, the resulting hybrids often exhibit synergistic or novel biological activities. researchgate.netresearchgate.net

A key area of investigation for these hybrids is their role as carbonic anhydrase (CA) inhibitors. derpharmachemica.com CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic target for conditions like glaucoma and certain types of cancer. nih.govacs.org For instance, a series of 1,2,3-triazole-benzenesulfonamide hybrids were synthesized and evaluated for their inhibitory activity against several human CA (hCA) isoforms. Some of these compounds demonstrated low nanomolar to subnanomolar inhibition of hCA II, IX, and XII, isoforms associated with glaucoma and cancer. acs.org

In the realm of anticancer research, novel 1,2,3-triazole benzenesulfonamide derivatives have been designed as inhibitors of tumor-associated hCA IX and XII isoforms. nih.gov Several of these compounds displayed potent inhibitory activity, with some being more potent than the standard drug acetazolamide. nih.gov Further studies on breast and liver cancer cell lines revealed that the most potent CA inhibitors also exhibited significant cytotoxic activity. nih.gov For example, compounds 5g and 5j from one study showed notable anticancer effects against colorectal cancer cell lines, with 5g inducing significant apoptosis. nih.gov

The antimicrobial potential of triazole-benzenesulfonamide hybrids has also been extensively explored. researchgate.netuobaghdad.edu.iq Researchers have synthesized and screened these compounds against various bacterial and fungal strains. researchgate.netuobaghdad.edu.iq In one study, a series of sulfonamide derivatives containing a 1,2,4-triazole-3-thiol ring system demonstrated high activity against Gram-positive and Gram-negative bacteria, as well as fungal species. uobaghdad.edu.iq

Table 1: Selected Triazole-Benzenesulfonamide Hybrids and their Biological Activities

| Compound ID | Target | Activity | Reference |

| 6g | Cucumber Downy Mildew | EC50 = 6.91 mg/L | researchgate.net |

| 6h | Cucumber Downy Mildew | EC50 = 10.62 mg/L | researchgate.net |

| 6z4 | Staphylococcus aureus, Bacillus subtilis | MIC = 0.025 µM/mL | researchgate.net |

| 6z6 | Staphylococcus aureus, Bacillus subtilis | MIC = 0.027 µM/mL | researchgate.net |

| 4d | hCA IX | Ki = 0.03 to 0.06 µM | nih.gov |

| 5h | hCA IX | Ki = 0.03 to 0.06 µM | nih.gov |

| 6b | hCA IX | Ki = 0.03 to 0.06 µM | nih.gov |

| 5b | hCA XII | Ki = 0.02 µM | nih.gov |

| 6d | hCA XII | Ki = 0.02 µM | nih.gov |

| 5g | DLD-1 cell line (colorectal cancer) | IC50 = 11.84 µM | nih.gov |

| 5j | HT-29 cell line (colorectal cancer) | IC50 = 9.35 µM | nih.gov |

Anthraquinone-Based Benzenesulfonamide Derivatives

Anthraquinone (B42736) derivatives, characterized by their tricyclic aromatic structure, are known for a wide spectrum of biological activities, including anticancer and antimicrobial effects. ontosight.aimdpi.com The conjugation of the anthraquinone scaffold with benzenesulfonamide moieties has led to the development of novel compounds with potential therapeutic applications, particularly as carbonic anhydrase inhibitors (CAIs) with antitumor activity. nih.gov

Researchers have designed and synthesized series of anthraquinone-based benzenesulfonamide derivatives and evaluated their inhibitory effects on human carbonic anhydrase (hCA) isoforms II and IX. nih.gov Many of these compounds showed good inhibitory activity against both isoforms. nih.gov The most potent inhibitors were further tested against various cancer cell lines, where they demonstrated significant antitumor effects, including the induction of apoptosis. mdpi.comnih.gov

For instance, one study synthesized novel anthraquinone derivatives, with compound 7 showing the highest antiproliferative activity against the MCF-7 breast cancer cell line and a high selectivity index, indicating it was not toxic to non-cancerous cells. Another study focused on 1-nitro-2-acyl anthraquinone-leucine (8a ), which showed the greatest inhibition of HCT116 colon cancer cell activity. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of carbonic anhydrase, revealing key interactions such as hydrogen bonds and hydrophobic interactions. nih.gov

The pharmacokinetic properties of these derivatives have also been considered, with ADME (absorption, distribution, metabolism, and excretion) predictions suggesting that many of these compounds possess favorable drug-like characteristics. nih.gov

Table 2: Biological Activity of Selected Anthraquinone-Based Benzenesulfonamide Derivatives

| Compound ID | Target Cell Line | Activity | Reference |

| Compound 7 | MCF-7 (breast cancer) | IC50 = 1.781 ± 1.4 µg/mL | |

| 8a | HCT116 (colon cancer) | IC50 = 17.80 µg/mL | mdpi.com |

| 5a | MDA-MB-231, MCF-7, HepG2 | Antitumor activity | nih.gov |

| 5c | MDA-MB-231, MCF-7, HepG2 | Antitumor activity | nih.gov |

| 5g | MDA-MB-231, MCF-7, HepG2 | Antitumor activity | nih.gov |

Conjugates with Amino Acids and Peptides

The conjugation of benzenesulfonamide derivatives with amino acids and peptides represents a versatile strategy to enhance their biological activity and selectivity. nih.govdiva-portal.org This approach can improve water solubility and provide new interaction points with biological targets. tandfonline.com These conjugates have been extensively investigated as inhibitors of carbonic anhydrase (CA) isoforms. tandfonline.comtandfonline.com

N-protected amino acids have been reacted with sulfonamide derivatives to create conjugates that show potent, low nanomolar inhibition against various human CA isoforms (hCA I, II, IV, and XII). tandfonline.com For example, some amino acid-sulfonamide conjugates have demonstrated subnanomolar inhibitory activity against hCA II, surpassing the efficacy of the standard drug acetazolamide. tandfonline.com The nature of the amino acid, whether it has a polar or non-polar side chain, can significantly influence the inhibitory potency and selectivity towards different CA isozymes. mdpi.com

In a specific synthetic approach, 1,3,5-triazinyl-substituted benzenesulfonamide conjugates with amino acids have been developed. mdpi.comnih.gov These compounds can be synthesized efficiently in an aqueous medium, which aligns with the principles of green chemistry. mdpi.commdpi.com Studies have shown that these conjugates can be highly potent and selective inhibitors of certain CA isoforms. For instance, derivatives with non-polar amino acid side chains exhibited strong inhibition of hCA XII with low nanomolar inhibitory constants. mdpi.com A quantitative structure-activity relationship (QSAR) analysis predicted that a derivative with glutamine would have a significant inhibitory effect on hCA IX, comparable to acetazolamide. nih.gov

Peptide-pharmacophore hybrids have also been engineered to increase affinity and potency against enzymes like carbonic anhydrase. nih.gov By conjugating a small molecule inhibitor, such as a benzenesulfonamide, to a peptide, it is possible to create a synergistic binding interface with the target protein. diva-portal.org This can lead to enhanced cooperativity and stronger binding. diva-portal.org

Table 3: Inhibition Constants (Ki) of Selected Benzenesulfonamide-Amino Acid Conjugates against hCA Isoforms

| Conjugate Type | Amino Acid Side Chain | Target hCA Isoform | Ki (nM) | Reference |

| Triazinyl-benzenesulfonamide | Non-polar | hCA XII | 7.5–9.6 | mdpi.com |

| Triazinyl-benzenesulfonamide | Glutamine (Gln) | hCA IX | 29.6 (predicted) | nih.gov |

| Triazinyl-benzenesulfonamide | Serine (Ser) | hCA IX | 8.7 (predicted) | researchgate.net |

| Triazinyl-benzenesulfonamide | Threonine (Thr) | hCA IX | 13.1 (predicted) | researchgate.net |

| Triazinyl-benzenesulfonamide | Alanine (Ala) | hCA IX | 8.4 (predicted) | researchgate.net |

Stereochemical Considerations and Chiral Centers in Benzenesulfonamide Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and pharmacological activity. ontosight.aiijpsjournal.com Many benzenesulfonamide derivatives contain chiral centers, which are carbon atoms bonded to four different groups, leading to the existence of stereoisomers. ontosight.aifiu.edu These stereoisomers, particularly enantiomers (non-superimposable mirror images), can exhibit significantly different biological activities. patsnap.comlibretexts.org

The specific stereochemistry of a benzenesulfonamide derivative dictates how it interacts with its biological target, such as an enzyme or a receptor. ontosight.ai This interaction is often likened to a key fitting into a lock, where a precise spatial orientation is necessary for optimal binding and subsequent biological effect. patsnap.com As a result, one enantiomer of a chiral drug may be therapeutically active, while the other could be inactive or even cause adverse effects. patsnap.com

For example, the presence of chiral centers in tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety is common for β3-adrenergic receptor agonists, although detailed stereochemical studies are limited. researchgate.net In one study, a planar analog designed to remove the chiral center showed a dramatic loss of potency, highlighting the importance of the specific stereochemistry for activity. researchgate.net

The influence of stereochemistry extends to the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). patsnap.com Enzymes responsible for drug metabolism are often stereospecific, meaning they may preferentially metabolize one enantiomer over the other. patsnap.com This can lead to differences in the concentration and duration of action between enantiomers. patsnap.com

Therefore, understanding and controlling the stereochemistry of benzenesulfonamide derivatives is crucial for developing drugs with improved efficacy, selectivity, and safety profiles. ontosight.aiijpsjournal.com The use of pure enantiomers can offer better specificity and optimized pharmacokinetics compared to racemic mixtures (50:50 mixtures of enantiomers). ontosight.ai Regulatory agencies, such as the U.S. Food and Drug Administration, emphasize the importance of determining the absolute stereochemistry of chiral drugs early in the development process. ijpsr.com

Theoretical and Computational Studies of Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. jsaer.com These methods are used to predict molecular geometries, vibrational frequencies, and a host of electronic characteristics that govern the behavior of benzenesulfonamide (B165840) compounds. nih.gov

Density Functional Theory (DFT) has become a primary computational method for studying benzenesulfonamide derivatives. dntb.gov.ua Functionals such as B3LYP and B3PW91, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), are frequently employed to perform calculations. nih.govdntb.gov.uamkjc.in The initial step in these studies is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). dntb.gov.ua The calculated geometric parameters, such as bond lengths and angles, are often compared with experimental data from X-ray diffraction to validate the computational model, and they generally show good agreement. nih.govmkjc.in These optimized structures serve as the foundation for subsequent calculations of other properties. mkjc.in

Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic properties and chemical reactivity of a molecule. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap indicates that a molecule is more polarizable, has low kinetic stability, and is associated with high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.goviajps.com This charge transfer within the molecule is a key factor in its electronic and optical properties. nih.govnih.gov For instance, in one study on 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide, the calculated HOMO-LUMO energy gap of 4.71 eV suggested high chemical reactivity. electrochemsci.org

Table 1: FMO Properties of Selected Benzenesulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Study Finding |

|---|---|---|---|---|

| 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide | - | - | 4.71 | High chemical reactivity revealed. electrochemsci.org |

| Thioalkyl substituted 1,3,4-oxadiazole-bearing sulfonamide (Compound 5o) | - | - | 4.488 | Compound with the best inhibitory value (IC50 = 51.80 µM) also showed a low energy gap. tandfonline.com |

| 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide | - | - | - | Calculations showed that charge transfer occurs within the molecule. scientific.netresearchgate.net |

Data presented is based on specific computational models (e.g., DFT/B3LYP/6-31G(d,p)) as reported in the cited literature. Direct comparison between different studies should be made with caution.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. nih.govdntb.gov.ua It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.de The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, indicating greater electronic delocalization and molecular stability. researchgate.netnih.gov This analysis confirms the occurrence of ICT within the molecule, which is crucial for its reactivity and nonlinear optical properties. jsaer.comiajps.com

For example, in studies of benzenesulfonamide derivatives, NBO analysis reveals significant charge transfer from lone pair orbitals of oxygen and nitrogen atoms to the antibonding orbitals of adjacent sulfur-oxygen or carbon-carbon bonds, confirming charge delocalization throughout the molecule. jsaer.comnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mkjc.inelectrochemsci.org The MEP surface is color-coded to represent different electrostatic potential values. electrochemsci.org

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. jsaer.comelectrochemsci.org

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are favorable for nucleophilic attack. jsaer.comelectrochemsci.org

Green Regions: Represent neutral electrostatic potential. electrochemsci.org

In typical benzenesulfonamide derivatives, the most negative regions are localized around the oxygen atoms of the sulfonamide group (SO2), making them the primary sites for interacting with electrophiles. jsaer.comlongdom.org Conversely, the positive potential is generally found around the hydrogen atoms, particularly the amine (N-H) proton, identifying them as sites for nucleophilic interactions. jsaer.comlongdom.org MEP analysis is crucial for understanding drug-receptor interactions, as it highlights the regions through which molecules first recognize and interact with each other. longdom.org

The study of nonlinear optical (NLO) properties in benzenesulfonamide derivatives has gained attention due to their potential applications in modern technologies like optical switching and data storage. researchgate.netmdpi.com NLO activity in organic molecules often arises from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group connected by a π-conjugated system. mdpi.com

Computational methods, specifically DFT, are used to calculate the components of the polarizability (α) and the first-order hyperpolarizability (β), which quantify the NLO response of a molecule. jsaer.comnih.gov A large calculated value for the total first-order hyperpolarizability (βtot) suggests that the molecule could be a promising candidate for NLO materials. researchgate.net Studies on various benzenesulfonamide derivatives have shown that they can possess significant NLO properties, with some compounds exhibiting hyperpolarizability values several times greater than that of urea (B33335), a standard reference material for NLO studies. jsaer.comiajps.com The magnitude of the NLO response is closely linked to the HOMO-LUMO energy gap; molecules with a smaller gap tend to have larger hyperpolarizability. nih.govnih.gov

Table 2: Calculated First-Order Hyperpolarizability of a Benzenesulfonamide Derivative

| Compound | Calculation Method | First Hyperpolarizability (β₀) | Finding |

|---|---|---|---|

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide (4M3NPBS) | B3LYP/6-31G(d,p) | 2.1033 x 10⁻³⁰ esu | The calculated value suggests potential NLO activity. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzenesulfonamide derivative) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. nih.gov This method is instrumental in drug discovery for elucidating the binding mechanisms of potential therapeutic agents at the active sites of biological targets. mdpi.com

Docking studies with benzenesulfonamide derivatives have been performed against various targets:

Carbonic Anhydrases (CAs): Many benzenesulfonamide derivatives are designed as inhibitors of carbonic anhydrases, such as hCA II and hCA IX. Docking studies reveal that the sulfonamide group is crucial for binding. It typically coordinates with the Zn²⁺ ion in the enzyme's active site, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with key amino acid residues like Gln92, His94, Leu198, and Thr199, enhancing binding affinity. tandfonline.commdpi.com

DNA: Some benzenesulfonamide compounds have been studied for their ability to interact with DNA. Docking simulations show these molecules binding to the minor groove of the DNA double helix. tandfonline.comnih.gov The primary interactions often involve hydrogen bonds between the oxygen atoms of the sulfonamide group and nucleotides, such as deoxyguanosine (DG). tandfonline.comnih.gov

Anticancer Targets: Derivatives have been docked into the active sites of receptors implicated in cancer, such as the one associated with the MCF-7 breast cancer cell line (e.g., PDB ID: 4FA2). nih.gov These studies estimate binding energies and identify key interactions, helping to explain the observed anticancer activity of the compounds. nih.gov

Table 3: Examples of Molecular Docking Studies with Benzenesulfonamide Derivatives

| Derivative Class | Biological Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Benzenesulfonamide-thiazolidinone hybrids | Human Carbonic Anhydrase IX (hCA IX) | The sulfonamide moiety binds to the Zn²⁺ ion; hydrogen bonds formed with residues Gln92, Val121, Leu198, Thr199, and Pro202. | mdpi.com |

| N-substituted benzenesulfonamide imines | DNA (FSdsDNA) | Compounds locate in the minor groove, forming hydrogen bonds between sulfonamide oxygen atoms and DG10/DG16 nucleotides. | tandfonline.comnih.gov |

| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamides | Breast Cancer Receptor (PDB: 4FA2) | All studied compounds formed stable complexes with the receptor, showing high binding affinity. | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzenesulfonamide |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide |

| 2-benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide |

| 2-(4-chloro benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide |

| 2-(4-methoxy benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide |

| 2-(4-dimethylamino) benzylidene)-N-(phenylsulfonyl) hydrazine-1-carbothioamide |

| (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl)benzenesulfonamide |

| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide |

| N-(4-Chlorophenyl)-2-nitrobenzenesulfonamide |

| 4,6-Dimethylbenzene-1,3-disulfonamide |

| 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide |

| p-acetylamidobenzenesulfonyl chloride |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide |

| 4-methyl-N-(2-methylphenyl) benzene sulfonamide |

| N,N-diethyl-4-hydroxybenzene-1-sulfonamide |

| N,N-diethylbenzenesulfonamide |

| N,4-dimethylbenzene-1-sulfonamide |

| 4-(2-fluorobenzenesulfonyl)morpholine |

| N,N-diethyl-4-hydroxy-2-methylbenzene-1-sulfonamide |

| 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine benzenesulfonamide |

| N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide |

Ligand-Protein Binding Interactions

Computational studies have been instrumental in elucidating the binding modes of benzenesulfonamide-based inhibitors, particularly with their most prominent target, the zinc metalloenzyme carbonic anhydrase (CA). These inhibitors are generally characterized by three key structural elements: the sulfonamide group, an aromatic scaffold, and variable "tail" moieties. nih.gov

The primary and most crucial interaction is the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govuah.es This interaction displaces a water molecule or hydroxide (B78521) ion that is normally bound to the zinc, a key step in the enzyme's catalytic cycle. nih.gov The nitrogen atom of the sulfonamide binds directly to the zinc ion, forming a tetrahedral coordination geometry. nih.govresearchgate.net

Beyond this core interaction, the binding is further stabilized by a network of hydrogen bonds and van der Waals forces. A highly conserved interaction involves one of the sulfonamide's oxygen atoms forming a hydrogen bond with the backbone NH group of the amino acid Threonine 199 (Thr199). uah.esresearchgate.net

The central benzene ring of the benzenesulfonamide scaffold anchors the inhibitor within a hydrophobic region of the active site. nih.gov It engages in multiple van der Waals contacts with hydrophobic and aromatic amino acid residues. For instance, in human carbonic anhydrase II (hCA II), these residues include Gln92, His94, Val121, Val143, Leu198, and Trp209. nih.gov The "tail" portion, which is the variable substituent on the benzene ring, interacts with the outer regions of the catalytic cavity and is a primary determinant of isoform selectivity, as this part of the active site is the most diverse among different CAs. nih.govrsc.org Molecular mechanics studies suggest that the discrimination the enzyme shows toward different benzenesulfonamide inhibitors is largely dominated by these short-range van der Waals forces. researchgate.net

Table 1: Key Amino Acid Interactions with Benzenesulfonamide-based Inhibitors in Carbonic Anhydrase II

| Interacting Residue | Type of Interaction | Part of Inhibitor Involved |

|---|---|---|

| Zn²⁺ Ion | Coordination Bond | Sulfonamide Nitrogen |

| Thr199 | Hydrogen Bond | Sulfonamide Oxygen |

| Gln92, His94, Val121 | van der Waals | Benzenesulfonamide Core |

| Val143, Leu198, Trp209 | van der Waals | Benzenesulfonamide Core |

Prediction of Inhibition Constants (Kᵢ)

Computational chemistry offers powerful tools for predicting the binding affinity of inhibitors, often expressed as the inhibition constant (Kᵢ). For benzenesulfonamide derivatives, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are frequently used to forecast these values.

Multiple Linear Regression (MLR) analysis is a common QSAR technique used to build mathematical models that correlate molecular descriptors with the experimental Kᵢ values. iucr.orgresearchgate.net For a series of benzenesulfonamides incorporating cyanoacrylamide moieties, QSAR models were developed that showed a high correlation between the predicted and experimental Kᵢ values against tumor-associated CA isoforms IX and XII. iucr.orgresearchgate.net These models were validated internally using techniques like the leave-one-out (loo) cross-validation method, confirming their statistical significance and predictive power. iucr.orgresearchgate.net

In one such study, a dataset of 22 benzenesulfonamide derivatives was used to develop QSAR models for hCA IX and hCA XII inhibition. The models achieved high multiple correlation coefficients (r) of 0.980 and 0.992, respectively, indicating a strong predictive ability. researchgate.net Similarly, computational studies on 1,3,5-triazinyl-substituted benzenesulfonamides predicted Kᵢ values against hCA IX as low as 8.4 nM for an alanine-substituted derivative and 8.7 nM for a serine-substituted one. researchgate.net For a derivative disubstituted with glutamine, the model predicted a Kᵢ of 29.6 nM against hCA IX, comparable to the known inhibitor acetazolamide. researchgate.net

Molecular docking studies also provide estimates of binding affinity. A theoretical study on benzenesulfonamide derivatives as potential inhibitors for the Smyd3 protein showed that several derivatives had a much lower predicted inhibition constant compared to the parent benzenesulfonamide and other known drugs. sci-hub.se Docking and molecular dynamics simulations of triazole benzenesulfonamide derivatives against hCA IX led to the design of a lead compound with a predicted Kᵢ of just 0.07 nM. rsc.org

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of benzenesulfonamide and its derivatives is crucial for understanding how they adapt their shape to fit into an enzyme's active site. Theoretical methods, such as molecular mechanics and quantum chemical calculations (like Density Functional Theory, DFT), are used to explore the potential energy surface of these molecules. researchgate.netrsc.org

These studies identify stable conformations (energy minima) and the energy barriers for rotating around key chemical bonds. For N-phenylbenzenesulfonamide, a potential energy surface scan was performed by rotating the torsion angles around the S-N bond and the N-C bond, revealing the most stable planar and non-planar structures. rsc.org The conformation of benzenesulfonamide can vary depending on the medium (e.g., in a vacuum versus in a solvent), which affects the stability of different conformers. researchgate.net

The flexibility of the sulfonamide bridge connecting two phenyl rings in more complex derivatives has been studied to find minimum-energy conformations. rsc.org For many sulfonamides, the atoms around the sulfur atom are arranged in a slightly distorted tetrahedral geometry. researchgate.net The conformation is also defined by the dihedral angles between the planes of the aromatic rings. In N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, the dihedral angle between the two benzene rings is 44.26°, and the molecule is twisted at the S-N bond with a C-S-N-C torsion angle of 68.4°. iucr.org These geometric parameters are critical as they dictate how the inhibitor presents its functional groups to the amino acid residues in the protein's binding pocket. Geometry optimizations performed on inhibitors within the crystal structures of CA have shown that any energetic penalties from adopting a specific conformation are negligible compared to the favorable energy gained from the interactions within the active site. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzenesulfonamide derivatives, QSAR has been extensively used to understand the structural requirements for potent enzyme inhibition, particularly for carbonic anhydrases. researchgate.net